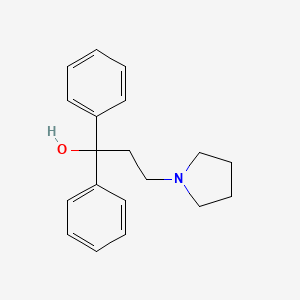

alpha,alpha-Diphenylpyrrolidine-1-propanol

Description

Contextualization within Modern Organic Synthesis

Modern organic synthesis is increasingly defined by the pursuit of efficiency, selectivity, and sustainability. A central pillar of this endeavor is asymmetric synthesis—the construction of chiral molecules in an enantiomerically pure form. Chiral amines and alcohols are not only valuable targets as final products but are also crucial as catalysts and auxiliaries that can induce stereoselectivity in chemical reactions. tandfonline.comresearchgate.net Chiral amino alcohols, which combine the functionalities of both amines and alcohols, are particularly effective in this regard, capable of forming highly organized transition states that guide the stereochemical outcome of a reaction. rsc.orgpolyu.edu.hk The structure of alpha,alpha-Diphenylpyrrolidine-1-propanol, containing a tertiary amine, a hydroxyl group, and a chiral center, positions it as a compound of significant interest within the broader strategy of developing new tools for stereoselective synthesis.

Importance of Pyrrolidine-Based Scaffolds in Synthetic Chemistry

The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in chemistry and pharmacology. nbinno.com This structural motif is prevalent in a vast number of natural products, particularly alkaloids, and is a core component of many commercially successful pharmaceuticals. frontiersin.org Its significance stems from several key properties. The non-planar, three-dimensional structure of the pyrrolidine ring allows for a greater exploration of chemical space compared to flat, aromatic systems. nih.gov This complexity is crucial for designing molecules that can bind effectively and selectively to biological targets like proteins and enzymes. nbinno.com

Furthermore, the pyrrolidine scaffold is a cornerstone of organocatalysis, with proline and its derivatives being among the most successful catalysts for a wide range of asymmetric transformations. unibo.it The ring system serves as a rigid backbone for positioning catalytic groups, enabling effective stereochemical control. nih.gov Consequently, the presence of the pyrrolidine moiety in this compound immediately suggests its potential utility as a building block or ligand in both medicinal chemistry and asymmetric synthesis. frontiersin.orgnih.gov In fact, the pyrrolidine nucleus is ranked first among the top five most common five-membered non-aromatic nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov

Overview of Stereochemical Challenges in Synthesizing Chiral Amines

The synthesis of enantiomerically pure amines is a persistent challenge in organic chemistry, yet it is of critical importance, as chiral amines are key structural motifs in a vast array of pharmaceuticals and bioactive compounds. acs.org The primary difficulty lies in controlling the three-dimensional arrangement of atoms around the nitrogen-bearing carbon center. researchgate.net Traditional synthetic methods often produce a racemic mixture (an equal mixture of both enantiomers), which then requires difficult and costly resolution steps to isolate the desired stereoisomer. nih.gov

Modern approaches focus on asymmetric synthesis, which aims to directly produce one enantiomer over the other. acs.org This, however, presents its own set of challenges:

Stereoselectivity: Developing catalysts and reagents that can effectively differentiate between the prochiral faces of a substrate to achieve high enantiomeric excess is a complex task. researchgate.net

Substrate Scope: A catalytic system may work well for one type of molecule but fail for others, limiting its general applicability. researchgate.netresearchgate.net

Catalyst Deactivation: The amine products themselves can often coordinate to and deactivate metal-based catalysts, hindering the reaction. acs.org

Overcoming these hurdles requires the design of sophisticated catalysts, including organocatalysts, that can operate under mild conditions with high efficiency and selectivity. nih.gov The development of new chiral building blocks and auxiliaries remains a vital area of research to address these ongoing challenges. researchgate.netnih.gov

Role of this compound in Advanced Organic Transformations

While the structural features of this compound—namely its chiral amino alcohol functionality and pyrrolidine scaffold—are characteristic of highly effective organocatalysts and ligands, a review of current scientific literature indicates that this specific compound (CAS RN 6072-22-6) is not extensively documented in advanced organic transformations. cas.org

For context, structurally related isomers, particularly those with the diphenylmethanol (B121723) group at the 2-position of the pyrrolidine ring (e.g., diphenylprolinol), are renowned in asymmetric synthesis. These compounds are precursors to widely used organocatalysts that effectively promote key reactions such as asymmetric Michael additions, aldol (B89426) reactions, and cycloadditions. mdpi.comrsc.org The success of these related molecules highlights the immense potential held by the chiral pyrrolidine amino alcohol framework.

Structure

2D Structure

3D Structure

Properties

CAS No. |

6072-22-6 |

|---|---|

Molecular Formula |

C19H23NO |

Molecular Weight |

281.4 g/mol |

IUPAC Name |

1,1-diphenyl-3-pyrrolidin-1-ylpropan-1-ol |

InChI |

InChI=1S/C19H23NO/c21-19(17-9-3-1-4-10-17,18-11-5-2-6-12-18)13-16-20-14-7-8-15-20/h1-6,9-12,21H,7-8,13-16H2 |

InChI Key |

KSWXNEXJRXELBA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Alpha,alpha Diphenylpyrrolidine 1 Propanol

Strategies for Carbon-Carbon Bond Formation at the Propanol (B110389) Moiety

The construction of the quaternary carbon center bearing two phenyl groups and a hydroxyl group, attached to the pyrrolidine (B122466) ring via a propyl chain, is a key challenge in the synthesis of alpha,alpha-Diphenylpyrrolidine-1-propanol. This section explores organometallic additions and multi-component reactions as primary strategies to achieve this structural motif.

Organometallic reagents are powerful tools for forming carbon-carbon bonds. In the context of synthesizing this compound, Grignard and organolithium reagents are particularly relevant for the introduction of the phenyl groups. A common approach involves the reaction of a suitable pyrrolidine-derived ketone with an excess of a phenyl organometallic reagent.

For instance, the synthesis can be envisioned starting from a 1-(pyrrolidin-1-yl)propan-1-one (B3267600) derivative. The addition of two equivalents of a phenyl Grignard reagent, such as phenylmagnesium bromide (PhMgBr), or phenyllithium (B1222949) (PhLi) to this ketone would lead to the formation of the desired tertiary alcohol after an aqueous workup. The mechanism involves the nucleophilic attack of the carbanionic phenyl group on the electrophilic carbonyl carbon, followed by a second addition to form the diaryl carbinol.

A plausible synthetic route, adapted from the synthesis of the analogous α,α-diphenyl-2-pyrrolidinemethanol, would involve the initial preparation of N-protected 1-propanoylpyrrolidine. mdma.ch This precursor can then be subjected to the addition of the organometallic reagent.

Table 1: Hypothetical Reaction Conditions for Organometallic Addition

| Entry | Organometallic Reagent | Electrophile | Solvent | Temperature (°C) | Product |

| 1 | Phenylmagnesium Bromide | N-protected 1-propanoylpyrrolidine | THF | 0 to rt | This compound |

| 2 | Phenyllithium | N-protected 1-propanoylpyrrolidine | Diethyl ether | -78 to rt | This compound |

This table presents a conceptual outline of potential reaction conditions based on established organometallic chemistry principles.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient alternative to traditional multi-step syntheses. While a specific MCR for the direct synthesis of this compound is not prominently described in the literature, the principles of MCRs can be applied to construct the core structure.

An MCR approach could potentially involve the reaction of a pyrrolidine derivative, a propanal equivalent, and a source of two phenyl groups in a one-pot process. Such a reaction would offer advantages in terms of atom economy, reduced waste generation, and simplified purification procedures. The development of novel MCRs remains an active area of research, and designing a convergent synthesis for this target molecule represents a viable synthetic challenge.

Stereoselective Synthesis of this compound Enantiomers

The presence of a stereocenter at the carbon bearing the hydroxyl and phenyl groups necessitates stereoselective synthetic methods to obtain enantiomerically pure forms of this compound.

Asymmetric lithiation-trapping is a powerful technique for the enantioselective functionalization of C-H bonds adjacent to a nitrogen atom in heterocyclic systems. This method typically employs a chiral ligand to direct the deprotonation by an organolithium base, leading to a configurationally stable lithiated intermediate that can be trapped by an electrophile.

In the context of synthesizing chiral this compound, an N-protected pyrrolidine could be subjected to asymmetric lithiation at the 2-position using a chiral base, such as the s-BuLi/sparteine complex. The resulting chiral organolithium species could then be reacted with a suitable electrophile that would serve as a precursor to the 1,1-diphenyl-1-propanol (B3053186) moiety.

The choice of chiral ligand is crucial for achieving high enantioselectivity in asymmetric lithiation. Diamines such as (-)-sparteine (B7772259) and its surrogates are commonly used. The reaction conditions, including the solvent, temperature, and the nature of the organolithium base, also play a significant role in determining the enantiomeric excess (ee) of the product. Lower temperatures generally favor higher enantioselectivity by enhancing the stability of the chiral lithiated intermediate.

Table 2: Factors Influencing Enantioselectivity in Asymmetric Lithiation

| Factor | Influence on Enantioselectivity | Example |

| Chiral Ligand | The steric and electronic properties of the ligand determine the facial selectivity of deprotonation. | (-)-Sparteine often provides high ee for the (S)-enantiomer. |

| Temperature | Lower temperatures generally increase the configurational stability of the organolithium intermediate, leading to higher ee. | Reactions are typically run at -78 °C. |

| Solvent | The coordinating ability of the solvent can affect the aggregation state and reactivity of the organolithium species. | Ethereal solvents like diethyl ether or THF are common. |

| Organolithium Base | The steric bulk of the base can influence the selectivity of the deprotonation. | s-BuLi is a common choice. |

The chiral pool provides a valuable source of enantiomerically pure starting materials for the synthesis of complex chiral molecules. L-proline and its derivatives are readily available and serve as excellent precursors for the synthesis of chiral pyrrolidine-containing compounds. mdma.ch

A convenient synthesis of the closely related chiral α,α-diphenyl-2-pyrrolidinemethanol has been reported starting from S-proline. mdma.ch This methodology involves the one-step N- and C-protection of S-proline using ethyl chloroformate, followed by the addition of a Grignard reagent. A similar strategy can be envisioned for the synthesis of enantiomerically pure this compound.

The synthesis would commence with the protection of the nitrogen and activation of the carboxylic acid of (S)-proline, for instance, by forming the N-ethoxycarbonyl derivative. This activated proline derivative can then be reacted with an excess of a phenyl Grignard reagent to afford (S)-alpha,alpha-diphenyl-2-pyrrolidinemethanol. To obtain the target propanol derivative, a modification of this route would be necessary, potentially starting with a proline ester and performing a Grignard reaction with a propylmagnesium halide, followed by oxidation and a subsequent double Grignard addition of phenylmagnesium bromide.

Table 3: Synthesis of (S)-α,α-Diphenyl-2-pyrrolidinemethanol from S-Proline mdma.ch

| Step | Reactants | Reagents | Product | Yield (%) |

| 1 | S-Proline | Ethyl chloroformate, NaHCO3 | N-Ethoxycarbonyl-S-proline | - |

| 2 | N-Ethoxycarbonyl-S-proline | Phenylmagnesium bromide | (S)-α,α-Diphenyl-2-pyrrolidinemethanol | 92 |

This table is based on the reported synthesis of the methanol (B129727) analog and serves as a model for the chiral pool synthesis of the target propanol derivative.

Deracemization and Enantiomeric Enrichment Techniques

Achieving high enantiomeric purity is crucial for the application of this compound in asymmetric synthesis. While direct asymmetric synthesis is often the preferred route, deracemization and enantiomeric enrichment techniques provide powerful alternatives for resolving racemic mixtures or enhancing the purity of partially enriched products.

Deracemization is a process in which a racemic mixture is converted into a single, pure enantiomer, ideally in 100% yield. This is a highly sought-after but challenging transformation. One conceptual approach to deracemization involves a catalytic enantioselective protonation of an enolate or a related prochiral intermediate. researchgate.net Although specific examples for this compound are not prevalent in the literature, the general principle can be illustrated. The process would involve the deprotonation of the hydroxyl group and the adjacent C-H bond to form a planar enolate, followed by a stereoselective protonation catalyzed by a chiral proton source.

A hypothetical deracemization cycle for this compound is outlined below:

| Step | Description | Key Transformation |

| 1 | Deprotonation | Racemic this compound is treated with a strong base to form a prochiral enolate. |

| 2 | Enantioselective Protonation | A chiral proton donor, in the presence of a catalyst, selectively protonates one face of the enolate, leading to an excess of one enantiomer. |

| 3 | Racemization of Unreacted Substrate | The remaining unprotonated enolate can be racemized to be re-subjected to the catalytic cycle. |

Enantiomeric enrichment, on the other hand, refers to processes that increase the proportion of one enantiomer in a mixture that is already non-racemic. Crystallization-based methods are particularly effective for this purpose. nih.gov If a partially enriched sample of this compound is crystallized, the crystals formed may have a different enantiomeric excess (ee) than the mother liquor. nih.gov By carefully controlling the crystallization conditions (solvent, temperature, and saturation), it is possible to obtain crystals that are significantly enriched in the major enantiomer. This process can be repeated to achieve the desired level of enantiopurity. nih.gov

A notable phenomenon that can be exploited is the formation of a racemic compound, where the racemate crystallizes as a distinct entity with different physical properties from the pure enantiomers. nih.gov In such cases, crystallization of a partially enriched mixture can lead to the removal of the racemic form, thereby enriching the mother liquor in the desired enantiomer. nih.gov

Formation of the Pyrrolidine Heterocycle in the Context of this compound Synthesis

One powerful technique is the ring-closing enyne metathesis (RCEM) . organic-chemistry.orgresearchgate.net This method involves the use of a ruthenium catalyst, such as a Grubbs catalyst, to facilitate the cyclization of an acyclic precursor containing both an alkene and an alkyne moiety. organic-chemistry.org For the synthesis of a precursor to this compound, a suitable enyne substrate would be prepared and then subjected to the metathesis reaction to form the pyrrolidine ring. organic-chemistry.orgresearchgate.net

Another innovative approach is the ring contraction of pyridines . nih.govosaka-u.ac.jp This strategy utilizes readily available pyridine (B92270) derivatives as starting materials. nih.govosaka-u.ac.jp A photo-promoted reaction of a pyridine with a silylborane can lead to the formation of a pyrrolidine derivative. nih.gov This method represents a novel disconnection for the synthesis of the pyrrolidine skeleton.

More traditional, yet widely used, methods for pyrrolidine ring formation include intramolecular cyclization reactions . These can involve the intramolecular amination of unsaturated carbon-carbon bonds or the insertion of a nitrene species into a C-H bond. nih.gov A common strategy for synthesizing substituted pyrrolidines involves the cyclization of an amino alcohol or a related precursor.

The following table summarizes some modern approaches to pyrrolidine ring formation relevant to the synthesis of this compound precursors:

| Synthetic Strategy | Key Reaction | Starting Material Type | Advantages |

| Ring-Closing Enyne Metathesis | Ruthenium-catalyzed cyclization | Acyclic enyne with a nitrogen tether | Atom economical, mild reaction conditions. organic-chemistry.org |

| Ring Contraction of Pyridines | Photo-promoted reaction with silylborane | Substituted pyridine | Utilizes abundant starting materials. nih.gov |

| Intramolecular Cyclization | Amination of unsaturated bonds or nitrene insertion | Acyclic amine with a suitable leaving group or unsaturation | Versatile and well-established. nih.gov |

Purification and Isolation Methodologies for Enantiomerically Enriched Forms

Once an enantiomerically enriched form of this compound has been synthesized, it must be purified and isolated in a high state of chemical and enantiomeric purity. The two primary methods for achieving this are diastereomeric salt crystallization and chiral chromatography.

Diastereomeric Salt Crystallization is a classical and often highly effective method for resolving racemates or enriching enantiomeric mixtures. rsc.orgresearchgate.net This technique involves reacting the racemic or enantiomerically enriched this compound (which is a chiral amine) with a chiral acid resolving agent to form a pair of diastereomeric salts. ucl.ac.uk These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. ucl.ac.uk

The general procedure for diastereomeric salt resolution is as follows:

Salt Formation: The enriched this compound is reacted with a single enantiomer of a chiral acid (e.g., tartaric acid, mandelic acid) in a suitable solvent.

Crystallization: The solution is cooled or the solvent is partially evaporated to induce crystallization. Due to their different solubilities, one diastereomeric salt will preferentially crystallize. gavinpublishers.com

Separation: The crystallized diastereomeric salt is separated from the mother liquor by filtration.

Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a base to neutralize the chiral acid and liberate the free, enantiomerically pure amine.

| Parameter | Description |

| Resolving Agent | A chiral acid that forms diastereomeric salts with the chiral amine. |

| Solvent | The choice of solvent is critical as it influences the solubility of the diastereomeric salts. |

| Temperature | Temperature control is essential for fractional crystallization. |

| Purity of Resolved Enantiomer | The enantiomeric excess of the final product depends on the efficiency of the crystallization. |

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. csfarmacie.czmdpi.comsigmaaldrich.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of this compound, leading to different retention times and, thus, their separation. sigmaaldrich.com

For preparative scale purification, a solution of the enriched this compound is repeatedly injected onto a chiral HPLC column, and the fractions corresponding to the desired enantiomer are collected. The choice of the chiral stationary phase and the mobile phase is crucial for achieving good separation. chiraltech.com

| HPLC Parameter | Role in Enantiomeric Separation |

| Chiral Stationary Phase (CSP) | The chiral environment that enables differential interaction with the enantiomers. |

| Mobile Phase | The solvent system that carries the sample through the column; its composition can be optimized to improve resolution. |

| Flow Rate | Affects the efficiency of the separation and the run time. |

| Temperature | Can influence the interactions between the analyte and the CSP, thereby affecting selectivity. sigmaaldrich.com |

Chemical Reactivity and Transformation Pathways of Alpha,alpha Diphenylpyrrolidine 1 Propanol

Reactivity of the Tertiary Alcohol Functionality

The tertiary alcohol group, situated at a benzylic position and flanked by two phenyl rings, exhibits characteristic reactivity, primarily centered on cleavage of the carbon-oxygen bond.

Dehydration and Olefination Reactions

Under acidic conditions, the tertiary hydroxyl group of alpha,alpha-Diphenylpyrrolidine-1-propanol can be protonated, forming a good leaving group (water). Subsequent elimination of water leads to the formation of a stabilized tertiary carbocation. This intermediate can then lose a proton from an adjacent carbon to yield an alkene. The regioselectivity of this elimination is expected to favor the formation of the more substituted and conjugated alkene, 1,1-diphenyl-3-(pyrrolidin-1-yl)prop-1-ene, due to the thermodynamic stability imparted by the phenyl groups.

| Reaction | Reagents/Conditions | Major Product |

| Dehydration | Strong acid (e.g., H₂SO₄, H₃PO₄), heat | 1,1-diphenyl-3-(pyrrolidin-1-yl)prop-1-ene |

Olefination, the direct conversion of the alcohol to an alkene, can also be envisaged through various synthetic methodologies. For instance, the Wittig reaction, while typically employed for aldehydes and ketones, can be adapted for certain alcohols after their oxidation to the corresponding carbonyl compound. However, direct olefination methods that proceed via activation of the hydroxyl group would be more relevant.

Derivatization of the Hydroxyl Group

The hydroxyl group of this compound can undergo derivatization to form ethers and esters.

Etherification: The formation of an ether from this tertiary alcohol via a Williamson-type synthesis is challenging due to steric hindrance around the hydroxyl group, which disfavors an S(_N)2 reaction. However, under acidic conditions, the formation of the tertiary carbocation intermediate could allow for reaction with an alcohol to form an ether, though this would likely compete with the elimination reaction.

Esterification: Esterification can be achieved by reacting the alcohol with acylating agents such as acyl chlorides or acid anhydrides. The reaction typically requires a base to neutralize the acidic byproduct (e.g., HCl or a carboxylic acid). The steric hindrance at the tertiary carbinol center may necessitate more forcing reaction conditions or the use of more reactive acylating agents.

| Derivative | Reagent | General Conditions |

| Ester | Acyl chloride (RCOCl) | Pyridine (B92270) or other non-nucleophilic base |

| Ester | Acid anhydride (B1165640) ((RCO)₂O) | Base catalyst (e.g., DMAP), heat |

Transformations Involving the Pyrrolidine (B122466) Nitrogen

The nitrogen atom of the pyrrolidine ring is a nucleophilic and basic center, making it susceptible to a range of reactions.

N-Alkylation and Acylation Reactions

N-Alkylation: The pyrrolidine nitrogen can be readily alkylated using alkyl halides. This reaction proceeds via an S(_N)2 mechanism, where the nitrogen atom acts as the nucleophile. The choice of alkylating agent and reaction conditions can be tailored to introduce a variety of alkyl groups.

N-Acylation: Similar to N-alkylation, the pyrrolidine nitrogen can be acylated using acyl chlorides or acid anhydrides. This reaction forms an amide linkage and is often carried out in the presence of a base to scavenge the acid produced.

| Transformation | Reagent | Product Type |

| N-Alkylation | Alkyl halide (R-X) | Tertiary amine salt |

| N-Acylation | Acyl chloride (RCOCl) | Amide |

| N-Acylation | Acid anhydride ((RCO)₂O) | Amide |

Quaternization Studies

The reaction of the pyrrolidine nitrogen with an excess of an alkylating agent, such as methyl iodide, leads to the formation of a quaternary ammonium (B1175870) salt. In this process, the nitrogen atom becomes positively charged and is bonded to four carbon atoms. These quaternary salts are typically crystalline solids and have been studied for their biological activities in related structures.

Rearrangement Reactions and Their Mechanistic Implications

The carbocation intermediate formed during the acid-catalyzed dehydration of this compound could potentially undergo rearrangement. Wagner-Meerwein rearrangements, involving a 1,2-shift of an alkyl or aryl group, are common in carbocation chemistry. In this specific case, a 1,2-phenyl shift would lead to a more stabilized carbocation, which could then be trapped by a nucleophile or lose a proton to form a rearranged alkene.

The likelihood of such a rearrangement depends on the relative stability of the initial and rearranged carbocations and the reaction conditions. Mechanistic studies, potentially involving isotopic labeling, would be necessary to definitively elucidate the occurrence and pathway of any rearrangement.

Oxidative and Reductive Transformations

The chemical reactivity of this compound is characterized by the presence of two key functional groups: a tertiary benzylic alcohol and a pyrrolidine ring. The oxidative and reductive transformations of this compound are therefore dictated by the reactivity of these moieties. While specific research on the transformation pathways of this compound is not extensively documented, its potential reactions can be inferred from studies on analogous structures.

Oxidative Transformations

The oxidation of this compound can potentially occur at the tertiary alcohol or the pyrrolidine ring.

Oxidation of the Pyrrolidine Ring:

The pyrrolidine ring in this compound is susceptible to oxidation, particularly at the nitrogen atom and the adjacent carbon atoms.

N-Oxidation: Tertiary amines, including the pyrrolidine nitrogen, can be oxidized to form N-oxides. For instance, N-methylpyrrolidine, a related compound, is known to be metabolized to N-methylpyrrolidine N-oxide. nih.gov This suggests that this compound could undergo a similar transformation to yield the corresponding pyrrolidine-N-oxide derivative.

Oxidation to Lactams: The carbon atoms alpha to the nitrogen in a pyrrolidine ring can be oxidized to form a lactam. Studies on N-acyl-pyrrolidines have shown that they can be converted to the corresponding pyrrolidin-2-ones. researchgate.net This suggests a potential pathway for the oxidation of the pyrrolidine ring in this compound, which would result in the formation of a lactam derivative.

Oxidation of the Tertiary Benzylic Alcohol:

Tertiary alcohols are generally resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbon bearing the hydroxyl group. libretexts.org Therefore, direct oxidation of the tertiary alcohol in this compound to a ketone is not a feasible pathway. However, under forcing conditions, cleavage of carbon-carbon bonds may occur.

Reductive Transformations

The primary site for reduction in this compound is the tertiary benzylic alcohol group.

Reduction of the Tertiary Benzylic Alcohol:

Benzylic alcohols, including tertiary ones, can be reduced to the corresponding alkanes. A notable method for this transformation is the use of hydriodic acid. nih.govnih.gov This reaction proceeds with increasing reactivity from primary to tertiary benzylic alcohols. nih.govresearchgate.net The application of this method to this compound would be expected to yield 1,1-diphenyl-3-(pyrrolidin-1-yl)propane.

Another reagent system for the reduction of benzylic alcohols is hypophosphorous acid in the presence of iodine. researchgate.net This system generates hydrogen iodide in situ, which then acts as the reducing agent. researchgate.net

The following table summarizes the potential oxidative and reductive transformation products of this compound based on the reactivity of analogous compounds.

| Starting Material | Transformation | Reagent/Condition (Inferred) | Potential Product |

| This compound | N-Oxidation | Oxidizing agent | This compound-N-oxide |

| This compound | Lactamization | Oxidizing agent | 5,5-Diphenyl-5-hydroxy-1-(pyrrolidin-2-one)pentane (and isomers) |

| This compound | Reduction | Hydriodic acid | 1,1-Diphenyl-3-(pyrrolidin-1-yl)propane |

| This compound | Reduction | Hypophosphorous acid/Iodine | 1,1-Diphenyl-3-(pyrrolidin-1-yl)propane |

It is important to note that the specific reaction conditions and the yields of these potential transformations would need to be determined through experimental investigation of this compound itself. The reactivity can be influenced by the steric and electronic effects of the diphenyl and pyrrolidine moieties.

Stereochemical Aspects and Applications in Asymmetric Catalysis

The utility of α,α-diphenylpyrrolidine-1-propanol in asymmetric synthesis is fundamentally linked to its stereochemical properties. The compound's configurational stability and distinct chiroptical characteristics are paramount to its function in inducing chirality in prochiral substrates.

Configurational Stability and Chiroptical Properties

α,α-Diphenylpyrrolidine-1-propanol is a chiral compound that exists as a white to beige crystalline powder. chemicalbook.com Its molecular formula is C₁₇H₁₉NO, and it has a molecular weight of 253.34 g/mol . chemicalbook.comnih.gov The melting point of the (S)-enantiomer is in the range of 77-80 °C. chemicalbook.com

The chiroptical properties of α,α-diphenylpyrrolidine-1-propanol are well-defined. The (S)-enantiomer exhibits a specific rotation [α] of approximately -59° (c=3, methanol) and -67° (c=3, chloroform). chemicalbook.com The (R)-enantiomer, conversely, has a positive specific rotation of +69° (c=3, chloroform). sigmaaldrich.com These distinct optical rotations allow for the straightforward determination of enantiomeric purity.

The stereochemical integrity of the chiral center in α,α-diphenylpyrrolidine-1-propanol, which is derived from L-proline, is generally robust under a variety of reaction conditions. Proline and its derivatives are known for their conformational rigidity due to the cyclic nature of the pyrrolidine (B122466) ring. This rigidity is crucial for maintaining a consistent chiral environment during a catalytic cycle. However, as with many chiral molecules, extreme conditions of temperature or pH could potentially lead to racemization, although this is not a common issue under standard catalytic protocols. The stability of the stereocenter is a key factor in its successful application in asymmetric synthesis, ensuring that the chiral information is effectively transferred to the product. Protecting the hydroxyl group, for instance as a trimethylsilyl (B98337) ether, can enhance the compound's stability and solubility in certain applications. chemimpex.com

α,α-Diphenylpyrrolidine-1-propanol as a Chiral Ligand in Transition Metal Catalysis

The nitrogen and oxygen atoms of α,α-diphenylpyrrolidine-1-propanol can coordinate to transition metals, forming chiral catalyst complexes that can effectively control the stereochemical outcome of a reaction.

Development of Oxazaborolidine Complexes for Asymmetric Reductions

One of the most significant applications of α,α-diphenylpyrrolidine-1-propanol is in the formation of oxazaborolidine catalysts, famously utilized in the Corey-Bakshi-Shibata (CBS) reduction. These catalysts are prepared by the reaction of the amino alcohol with a borane source. scbt.com The resulting oxazaborolidine creates a chiral environment around the boron atom, which then activates a reducing agent, typically borane, for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.

The catalyst generated in situ from α,α-diphenylpyrrolidine-1-propanol and borane-diethylaniline can efficiently catalyze the enantioselective reduction of ketones like 2′-fluoroacetophenone. Similarly, its reaction with catecholborane forms a spiroborate ester that is an efficient catalyst for the borane reduction of acetophenone. A modified version, chiral bis(alpha,alpha-diphenyl-2-pyrrolidinemethanol) carbonate, has also been shown to be a useful and recoverable auxiliary for the asymmetric borane reduction of prochiral ketones. nih.gov

Applications in Asymmetric Hydrogenation and Transfer Hydrogenation

Ligands derived from α,α-diphenylpyrrolidine-1-propanol have been employed in transition metal-catalyzed asymmetric hydrogenation and transfer hydrogenation of ketones and other prochiral substrates. These reactions are fundamental for the synthesis of chiral alcohols, which are valuable intermediates in the pharmaceutical and fine chemical industries.

In these reactions, the α,α-diphenylpyrrolidine-1-propanol-derived ligand coordinates to a metal center, such as iridium or ruthenium, creating a chiral catalyst that can differentiate between the two faces of a prochiral ketone. The hydride is then delivered to one face preferentially, leading to the formation of one enantiomer of the alcohol in excess. While specific data for α,α-diphenylpyrrolidine-1-propanol in these reactions is part of a broader class of proline-derived ligands, the general success of these ligands highlights their importance. For instance, iridium catalysts with P,N,O-type chiral ligands have shown high enantioselectivities (up to 98% ee) in the asymmetric hydrogenation of prochiral ketones.

| Substrate | Catalyst System | Product | Yield (%) | ee (%) |

| Dialkyl Ketones | (R)-Cat1 (Iridium-SpiroPNP) | Chiral Alcohols | 85-100 | 87-99.7 |

| 2-Methylcyclohexanone | (R)-Cat1 (Iridium-SpiroPNP) | trans-2-Methylcyclohexanol | - | 98 |

| Heptane-2,6-dione | (R)-Cat1 (Iridium-SpiroPNP) | Chiral 1,5-diol | 54 | 99.5 |

This table presents representative data for asymmetric hydrogenation of ketones using advanced iridium catalysts with chiral ligands, illustrating the high enantioselectivities achievable in such reactions. sci-hub.st

Asymmetric transfer hydrogenation offers a practical alternative to using high-pressure hydrogen gas, often employing isopropanol or formic acid as the hydrogen source. Ru(II) complexes with chiral ligands are commonly used and have demonstrated excellent results in the reduction of various ketones.

Role in Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426), Mannich, Allylation)

Derivatives of α,α-diphenylpyrrolidine-1-propanol have been instrumental as organocatalysts or ligands in a variety of asymmetric carbon-carbon bond-forming reactions.

Aldol Reaction: Proline and its derivatives are well-known organocatalysts for the direct asymmetric aldol reaction. While α,α-diphenylpyrrolidine-1-propanol itself is more commonly used as a pre-catalyst for metal-based Lewis acids, its structural motifs are central to the design of effective organocatalysts. These catalysts often operate through an enamine-based mechanism. For example, proline-based organocatalysts have been used in the enantioselective aldol reaction of acetone with substituted aromatic aldehydes, achieving moderate enantioselectivities (up to 61% ee). The stereochemical outcome of these reactions can be highly dependent on the specific catalyst structure and reaction conditions.

Mannich Reaction: The asymmetric Mannich reaction is a powerful tool for the synthesis of chiral β-amino carbonyl compounds. Proline and its derivatives have been shown to be excellent catalysts for direct, three-component Mannich reactions of ketones, aldehydes, and amines. The catalyst derived from α,α-diphenylpyrrolidine-1-propanol can facilitate these reactions with high stereocontrol. For instance, proline-catalyzed Mannich reactions can produce products with high diastereoselectivity and enantioselectivity.

| Aldehyde | Catalyst | Diastereomeric Ratio (anti:syn) | ee (%) (anti) | ee (%) (syn) |

| Isovaleraldehyde | (S)-Pipecolic acid | 1.4:1 | >98 | >98 |

| Propionaldehyde | (S)-Pipecolic acid | 1.5:1 | >98 | >98 |

| Butyraldehyde | (S)-Pipecolic acid | 1.4:1 | >98 | >98 |

This table showcases the results of (S)-pipecolic acid-catalyzed Mannich reactions, a close structural analog of proline, demonstrating high enantioselectivities for both diastereomers.

Allylation Reaction: Chiral ligands derived from α,α-diphenylpyrrolidine-1-propanol can be used in transition metal-catalyzed enantioselective allylation of carbonyl compounds. These reactions provide access to chiral homoallylic alcohols. For example, iridium C,O-benzoate complexes with chiral phosphine ligands have been used for the enantioselective carbonyl (hydroxymethyl)allylation, achieving excellent enantioselectivities (93–99% ee) and good anti-diastereoselectivities. nih.gov

Utilization as a Chiral Auxiliary in Organic Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the reaction, the auxiliary is removed, having served its purpose of inducing chirality. α,α-Diphenylpyrrolidine-1-propanol and its derivatives can function as effective chiral auxiliaries.

The principle of using a chiral auxiliary involves attaching it to a substrate, performing a diastereoselective reaction, and then cleaving the auxiliary to yield an enantiomerically enriched product. The bulky diphenyl groups of α,α-diphenylpyrrolidine-1-propanol can effectively shield one face of the reactive intermediate, directing the attack of a reagent to the opposite face.

For instance, an amino alcohol can be used to form a chiral oxazolidinone, a well-known class of chiral auxiliaries popularized by David Evans. These auxiliaries have been successfully applied in stereoselective aldol, alkylation, and Diels-Alder reactions. While specific examples detailing the attachment and cleavage of α,α-diphenylpyrrolidine-1-propanol as an auxiliary are part of the broader field of proline-derived auxiliaries, the underlying principles are well-established. The recoverability of the chiral auxiliary is a key advantage of this methodology. Chiral bis(alpha,alpha-diphenyl-2-pyrrolidinemethanol) carbonate, for example, has been noted for its recoverability and reusability in asymmetric reductions. nih.gov

Diastereoselective Reactions Mediated by alpha,alpha-Diphenylpyrrolidine-1-propanol Derivatives

Derivatives of α,α-diphenylpyrrolidine-1-propanol are effective in mediating a variety of diastereoselective reactions. One notable application is in the asymmetric alkylation of chiral hydrazones. The chiral auxiliary, derived from α,α-diphenylpyrrolidine-1-propanol, directs the approach of the electrophile, resulting in the preferential formation of one diastereomer. For instance, the alkylation of hydrazones derived from isobutyraldehyde and a chiral diamine catalyst based on α,α-diphenyl-(S)-prolinol demonstrates high diastereoselectivity in the formation of Michael addition products nih.gov.

The stereochemical outcome of these reactions is often rationalized by the formation of a rigid chelated intermediate, which effectively shields one face of the molecule, thereby directing the incoming reagent to the less sterically hindered face. This principle is fundamental to the design of chiral auxiliaries and explains the high levels of diastereoselectivity observed in many of these transformations.

Table 1: Diastereoselective Michael Addition of Isobutyraldehyde to Nitroolefins Catalyzed by an α,α-Diphenyl-(S)-prolinol-Derived Diamine nih.gov

| Entry | Nitroolefin | Product | Yield (%) | dr | ee (%) |

| 1 | β-Nitrostyrene | 4a | 91 | >99:1 | 97 |

| 2 | 4-Methyl-β-nitrostyrene | 4b | 93 | >99:1 | 96 |

| 3 | 4-Methoxy-β-nitrostyrene | 4c | 92 | >99:1 | 95 |

| 4 | 4-Chloro-β-nitrostyrene | 4d | 90 | >99:1 | 97 |

| 5 | 2-Nitrostyrene | 4e | 88 | 98:2 | 93 |

Auxiliary Cleavage and Product Release Strategies

A critical step in the use of chiral auxiliaries is their removal from the product molecule without racemization or decomposition of the desired product. For auxiliaries derived from α,α-diphenylpyrrolidine-1-propanol, various cleavage methods have been developed.

Reductive cleavage is a common strategy. For instance, in the case of hydrazone adducts, the N-N bond can be cleaved under reductive conditions to release the corresponding amine. Another approach involves hydrolytic cleavage of amide or ester linkages that connect the auxiliary to the substrate. For example, the cleavage of an N-acyl oxazolidinone, a related chiral auxiliary, can be achieved using alkaline hydrogen peroxide williams.edu. The choice of cleavage method depends on the nature of the linkage and the functional groups present in the product molecule. It is crucial that the conditions for auxiliary removal are mild enough to preserve the stereochemical integrity of the newly formed chiral centers.

Enantioselective Synthesis of Pyrrolidine Derivatives using this compound Analogues

Analogues of α,α-diphenylpyrrolidine-1-propanol, particularly diarylprolinol silyl ethers, have emerged as powerful organocatalysts for the enantioselective synthesis of pyrrolidine derivatives. These catalysts are effective in promoting a variety of reactions, including Michael additions and cycloadditions, with high enantioselectivity.

The catalytic cycle typically involves the formation of a chiral enamine or iminium ion intermediate from the reaction of the catalyst with an aldehyde or ketone substrate. This intermediate then reacts with the other reactant in a stereocontrolled manner, directed by the chiral catalyst. For example, the enantioselective Michael addition of aldehydes to nitroolefins, catalyzed by diarylprolinol silyl ethers, proceeds with high yields and enantioselectivities mdpi.com.

The versatility of these catalysts allows for the synthesis of a wide range of functionalized pyrrolidines, which are important building blocks in medicinal chemistry and natural product synthesis. The development of novel bifunctional C2-symmetric ionic liquid-supported (S)-proline organocatalysts further expands the scope of these transformations, enabling efficient synthesis of highly functionalized tetrahydropyridines with excellent diastereo- and enantioselectivities mdpi.com.

Table 2: Enantioselective Michael Addition of Aldehydes to Nitroalkenes Catalyzed by Diarylprolinol Silyl Ethers mdpi.com

| Aldehyde | Nitroalkene | Catalyst | Yield (%) | ee (%) |

| Propanal | β-Nitrostyrene | (S)-Diphenylprolinol TMS ether | 95 | 98 |

| Butanal | β-Nitrostyrene | (S)-Diphenylprolinol TMS ether | 92 | 97 |

| Isovaleraldehyde | β-Nitrostyrene | (S)-Diphenylprolinol TMS ether | 90 | 99 |

Computational and Theoretical Investigations of Alpha,alpha Diphenylpyrrolidine 1 Propanol

Conformational Analysis and Energy Minimization Studies

The three-dimensional structure of a catalyst is fundamental to its function, and for a flexible molecule like diphenylprolinol, multiple conformations can exist. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and their relative energies. This is crucial as the catalytically active species is often the lowest energy conformer or one that is easily accessible.

Energy minimization studies are performed using molecular mechanics or quantum chemical methods to find the geometries corresponding to the lowest potential energy. arxiv.org For diphenylprolinol, the key degrees of freedom include the orientation of the diphenylmethyl group relative to the pyrrolidine (B122466) ring and the position of the hydroxyl proton. The interplay of steric hindrance between the bulky phenyl groups and the pyrrolidine ring, along with potential intramolecular hydrogen bonding between the hydroxyl group and the pyrrolidine nitrogen, dictates the conformational landscape.

Research indicates that specific folded conformations are often preferred over extended ones. nih.gov These low-energy structures position the phenyl groups in a way that creates a well-defined chiral pocket around the active site, which is essential for effective stereocontrol in catalytic reactions. The relative populations of these conformers at a given temperature can be estimated from their calculated energy differences, providing a picture of the dynamic conformational equilibrium.

Table 1: Hypothetical Relative Energies of Diphenylprolinol Conformers This table is illustrative, based on typical findings in computational studies of similar molecules.

| Conformer | Key Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| A (Global Minimum) | ~60° (gauche) | 0.00 | Intramolecular H-bond (OH---N) |

| B | ~180° (anti) | 2.5 | Extended, no H-bond |

| C | ~-60° (gauche) | 1.8 | Steric clash between one phenyl and ring |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic properties of molecules. researchgate.net By calculating the electron density, DFT can accurately predict molecular structures, energies, and various other properties that govern chemical reactivity. For diphenylprolinol, DFT calculations provide a deeper understanding of its catalytic activity.

DFT is used to determine the distribution of electron density and identify the locations of highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO often corresponds to the site of nucleophilicity (the pyrrolidine nitrogen or the hydroxyl oxygen), while the LUMO indicates the site of electrophilicity. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.

One of the most powerful applications of DFT is in modeling the transition states of chemical reactions. chemrxiv.org For reactions catalyzed by diphenylprolinol, such as aldol (B89426) or Michael additions, DFT can be used to map the entire reaction pathway, from reactants to products, through the high-energy transition state. researchgate.net

By locating and characterizing the transition state structure, researchers can understand the precise geometry of the molecular interactions that lead to stereoselectivity. For instance, in an aldol reaction, DFT models can show how the catalyst, the donor aldehyde (as an enamine intermediate), and the acceptor aldehyde are oriented. researchgate.net These models often reveal crucial non-covalent interactions, such as hydrogen bonds between the catalyst's hydroxyl group and the acceptor aldehyde, which stabilize the favored transition state and lead to the observed enantiomeric excess. Comparing the energies of competing transition states (one leading to the R-product and the other to the S-product) allows for the theoretical prediction of enantioselectivity, which can then be compared with experimental results.

DFT calculations can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, as well as vibrational frequencies (IR and Raman). nih.govresearchgate.net This predictive capability is invaluable for structure elucidation and stereochemical assignment.

When a reaction catalyzed by a diphenylprolinol derivative yields a new chiral center, determining its absolute configuration can be challenging. By performing DFT calculations on the possible stereoisomers of the product, their respective NMR spectra can be predicted. ehu.es Comparing these computed spectra with the experimental data allows for a confident assignment of the product's stereochemistry. Similarly, vibrational circular dichroism (VCD) spectroscopy, which is sensitive to molecular chirality, can be simulated using DFT. The comparison between the calculated and experimental VCD spectra provides a robust method for determining the absolute configuration of chiral molecules.

Molecular Dynamics Simulations of Compound Interactions (e.g., with catalytic metals, other reactants)

While DFT calculations are excellent for static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govdovepress.com MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motion, conformational changes, and intermolecular interactions in a simulated environment that can include solvent molecules. nih.gov

For diphenylprolinol, MD simulations can be used to study its interaction with reactants or co-catalysts (like metals) in solution. mdpi.com These simulations can reveal how the catalyst orients itself with respect to incoming substrates, the role of solvent molecules in mediating interactions, and the flexibility of the catalyst-substrate complex. rsc.org For example, an MD simulation could model the approach of an aldehyde to the enamine intermediate formed from diphenylprolinol and a second aldehyde, highlighting the preferential pathways of approach that lead to the chiral product. This provides a dynamic picture of the events leading up to the transition state, complementing the static view provided by DFT.

Quantum Chemical Characterization of Chirality and Stereoinduction

Quantum chemical methods are fundamental to understanding the origins of chirality and the mechanism of stereoinduction. nih.gov For catalysts like diphenylprolinol, these methods can quantify the electronic and steric factors that govern the transfer of chirality from the catalyst to the product.

Analyses such as Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM) can be applied to DFT-calculated wavefunctions to study orbital interactions and non-covalent interactions in detail. These methods can reveal, for example, the specific donor-acceptor orbital interactions that stabilize one transition state over another. By dissecting the interaction energies into components like electrostatic, steric repulsion, and orbital contributions, a quantitative model of stereoinduction can be built. This allows researchers to understand not just that a catalyst is selective, but why, paving the way for the rational design of new and improved catalysts.

Advanced Spectroscopic and Diffraction Techniques for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.

One-dimensional (1D) NMR provides the fundamental spectral data for a molecule. For alpha,alpha-Diphenylpyrrolidine-1-propanol, the ¹H NMR spectrum would display distinct signals corresponding to the protons of the two phenyl rings, the pyrrolidine (B122466) ring, the ethyl chain, and the hydroxyl group. Similarly, the ¹³C NMR spectrum would show signals for each unique carbon atom.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. It would be used to map the connectivity within the pyrrolidine ring and the propanol (B110389) side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is vital for connecting different fragments of the molecule, for instance, linking the propanol side chain to the pyrrolidine ring and the phenyl groups to the quaternary carbon.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound This table is for illustrative purposes to demonstrate the type of data obtained from NMR spectroscopy.

| Atom/Group | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) | Key 2D Correlations (COSY, HMBC) |

|---|---|---|---|

| Phenyl-H | 7.20-7.40 (m, 10H) | 145.5 (ipso-C), 128.4, 127.5, 126.8 | HMBC to quaternary Cα |

| Quaternary Cα | - | 75.8 | HMBC from Phenyl-H, CH₂-β |

| CH₂-β | 2.15 (t, 2H) | 40.2 | COSY with CH₂-γ (pyrrolidine) |

| Pyrrolidine N-CH₂-γ | 2.90 (t, 2H) | 54.1 | COSY with CH₂-β |

| Pyrrolidine CH₂-δ,ε | 1.80-1.95 (m, 4H) | 25.7, 23.5 | COSY correlations within the ring |

| Hydroxyl OH | 4.50 (s, 1H) | - | - |

Dynamic NMR (DNMR) is used to study chemical processes that cause reversible changes in the NMR spectrum, such as conformational isomerism (rotation around single bonds). For this compound, restricted rotation around the Cα-Cβ bond or puckering of the pyrrolidine ring could lead to the existence of different conformers in solution. By acquiring NMR spectra at various temperatures, it is possible to observe changes in peak shape, such as broadening or coalescence. These changes can be analyzed to determine the energy barriers and rates of the conformational exchange processes, providing insight into the molecule's flexibility and preferred shapes in solution.

X-ray Crystallography in Defining Absolute Configuration and Solid-State Interactions

X-ray crystallography is the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. purechemistry.orgnih.gov This technique requires a single crystal of the compound. When X-rays are passed through the crystal, they are diffracted by the electrons in the molecule, producing a unique diffraction pattern. Analysis of this pattern yields a detailed electron density map, from which the precise positions of all atoms in the crystal lattice can be determined.

For a chiral molecule like this compound, crystallographic analysis of an enantiomerically pure sample can determine the absolute configuration (R or S) at the stereocenter. wikipedia.orgresearchgate.net This is often achieved using anomalous dispersion, where the presence of a sufficiently heavy atom can cause differences in the diffraction pattern that reveal the true handedness of the molecule. researchgate.net Furthermore, the crystal structure reveals information about intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl group and the pyrrolidine nitrogen, as well as van der Waals forces.

Table 2: Illustrative Crystallographic Data for this compound This table represents typical data obtained from a single-crystal X-ray diffraction experiment and is for illustrative purposes only.

| Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C₁₉H₂₃NO |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a, b, c (Å) | 10.1, 8.5, 15.2 |

| α, β, γ (°) | 90, 105.5, 90 |

| Volume (ų) | 1290 |

| Z (molecules/unit cell) | 2 |

| Absolute Configuration | S (Hypothetical) |

| Key Interactions | O-H···N hydrogen bond |

Mass Spectrometry for Reaction Pathway Intermediates and Product Confirmation

Mass spectrometry (MS) is an essential tool for determining the molecular weight of a compound and deducing its structure through fragmentation analysis. In the context of synthesizing this compound, MS can be used to confirm the mass of the final product and identify any impurities.

Electrospray ionization (ESI) is a soft ionization technique that can detect charged intermediates in a reaction mixture, offering a direct window into the reaction mechanism. researchgate.net By coupling a reaction vessel to the mass spectrometer, it is possible to monitor the appearance and disappearance of reactants, intermediates, and products in real-time.

Tandem mass spectrometry (MS/MS) involves isolating an ion of interest (e.g., the molecular ion of the product) and subjecting it to fragmentation. The resulting fragment ions provide structural information. For this compound, characteristic fragmentation pathways could include the loss of a water molecule from the alcohol, cleavage of the Cα-Cβ bond to generate a stable diphenylmethyl cation, or fragmentation of the pyrrolidine ring.

Table 3: Predicted Key Mass Spectrometry Fragments for Protonated this compound ([M+H]⁺) This data is hypothetical and illustrates potential fragmentation patterns.

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Proposed Neutral Loss |

|---|---|---|

| 282.2 | [M+H]⁺ (Molecular Ion) | - |

| 264.2 | [M+H - H₂O]⁺ | Water (H₂O) |

| 212.2 | [M+H - C₄H₈N]⁺ | Pyrrolidine |

| 167.1 | [C₁₃H₁₁]⁺ | Diphenylmethyl cation fragment |

| 70.1 | [C₄H₈N]⁺ | Pyrrolidine ring fragment |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Reaction Pathways

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a molecule and for monitoring their transformation during a chemical reaction. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, key characteristic absorptions would include a broad O-H stretching band for the alcohol (~3400 cm⁻¹), C-H stretching bands for the aromatic rings (~3000-3100 cm⁻¹) and the aliphatic portions (~2850-2960 cm⁻¹), and C=C stretching bands for the aromatic rings (~1450-1600 cm⁻¹). libretexts.orgyoutube.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Raman is often superior for observing symmetric, non-polar bonds. For this molecule, Raman would clearly show the aromatic ring breathing modes and could provide additional detail in the "fingerprint" region (below 1500 cm⁻¹). mdpi.com

Monitoring a reaction, such as the synthesis of the title compound, with in-situ IR or Raman spectroscopy would allow for the tracking of reactant consumption and product formation by observing the disappearance and appearance of key vibrational bands.

Table 4: Principal Vibrational Bands for this compound This table presents expected absorption regions for the key functional groups.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3200-3600 (Broad) | Weak |

| C-H (Aromatic) | Stretching | 3000-3100 (Sharp) | Strong |

| C-H (Aliphatic) | Stretching | 2850-2960 (Sharp) | Strong |

| C=C (Aromatic) | Ring Stretching | 1450-1600 (Medium) | Strong |

| C-O (Alcohol) | Stretching | 1050-1200 (Strong) | Medium |

| C-N (Amine) | Stretching | 1020-1250 (Medium) | Medium |

Chiroptical Spectroscopies (e.g., ECD, ORD) for Enantiomeric Excess Determination and Absolute Configuration

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These methods are essential for characterizing chiral substances.

Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. acs.org For this compound, the phenyl groups act as chromophores. The ECD spectrum will show characteristic Cotton effects, and the sign and intensity of these effects are unique to a specific enantiomer. The magnitude of the ECD signal is directly proportional to the enantiomeric excess (ee) of the sample, making it a valuable tool for quantifying the purity of a chiral separation or asymmetric synthesis. nih.govnih.gov

Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of polarized light as a function of wavelength. It provides information similar to ECD and was historically a primary method for stereochemical analysis.

The absolute configuration of this compound can often be assigned by comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations. acs.org A good match between the experimental and calculated spectra for a given enantiomer (e.g., the R-enantiomer) provides strong evidence for that absolute configuration.

Synthesis and Chemical Properties of Alpha,alpha Diphenylpyrrolidine 1 Propanol Derivatives and Analogs

Structural Modifications of the Pyrrolidine (B122466) Ring

The pyrrolidine ring is a cornerstone of the catalyst's function, providing the chiral environment and the secondary amine necessary for catalytic cycles like enamine and iminium ion formation. nih.gov Modifications to this ring are a primary strategy for optimizing catalytic performance. The inherent non-planarity, or "puckering," of the saturated ring system allows for the creation of distinct three-dimensional structures that can influence the approach of substrates. nih.gov

Key modifications often involve introducing substituents at various positions on the ring. For instance, substituents at the C-4 position can significantly affect the puckering of the ring, while modifications at the C-2 position, adjacent to the nitrogen, can alter its basicity. nih.gov The strategic placement of functional groups can create additional interaction points with substrates, such as hydrogen-bond donors, to further guide the stereochemical outcome of a reaction. nih.govmdpi.com

Substituent Effects on Reactivity and Stereoselectivity

The introduction of substituents onto the pyrrolidine ring directly impacts the catalyst's electronic and steric environment, which in turn governs its reactivity and stereoselectivity. nih.gov The stereocontrol exerted by these catalysts is often rationalized by a steric shielding model, where the bulky group on the pyrrolidine ring blocks one face of the reactive intermediate (e.g., an enamine), forcing the substrate to approach from the less hindered side. jyu.finih.govacs.org

Computational studies have shown that conformational changes related to the ring's puckering and the orientation of its substituents are critical for accurate stereoselectivity predictions. jyu.fi The electronic nature of substituents also plays a crucial role. Electron-withdrawing groups can decrease the basicity of the pyrrolidine nitrogen, affecting the rate of enamine formation, while bulky substituents can enhance facial discrimination. nih.govrsc.org The interplay between these steric and electronic factors allows for the precise tuning of the catalyst for a specific transformation, improving both the reaction rate and the enantiomeric excess of the product. rsc.org

| Modification Site | Substituent Type | Predicted Effect on Reactivity | Predicted Effect on Stereoselectivity |

|---|---|---|---|

| C-4 Position | Bulky Alkyl Group | Minor effect on nitrogen basicity, may slightly decrease reaction rate due to steric hindrance. | Can alter ring pucker, potentially enhancing facial shielding and increasing enantiomeric excess. |

| C-2 Position | Electron-Withdrawing Group (e.g., CF3) | Decreases nitrogen basicity and nucleophilicity, potentially slowing the rate-determining step. | May alter the geometry of the transition state, leading to changes in stereochemical outcomes. |

| Pyrrolidine Nitrogen (N-1) | N-Oxide Formation | Eliminates enamine catalysis pathway; could be used in different catalytic cycles. | Drastically alters the catalytic mechanism and stereocontrol elements. |

Modifications of the Propanol (B110389) Side Chain

The propanol side chain, which connects the pyrrolidine ring to the bulky diphenylmethyl alcohol moiety, is another critical component for modification. Its length, rigidity, and the functional groups it contains dictate the spatial relationship between the directing pyrrolidine group and the shielding diphenyl groups.

Alterations at the alpha-Carbon with Diphenyl Groups

The alpha-carbon, bearing the hydroxyl group and two phenyl rings, is a key element for stereochemical control. The bulky α,α-diphenylmethyl alcohol group is fundamental to the steric shielding model that dictates the stereoselectivity of many reactions catalyzed by this scaffold. nih.govacs.org Modifications often involve replacing the phenyl groups with other aryl moieties to modulate steric bulk and electronic properties. For instance, introducing electron-donating or electron-withdrawing substituents on the phenyl rings can influence non-covalent interactions, such as π-stacking, with the substrate in the transition state. rsc.org These subtle electronic changes can fine-tune the catalyst's selectivity for different substrates. rsc.org

| Aryl Group Modification | Example Substituent | Potential Impact |

|---|---|---|

| Increased Steric Bulk | Naphthyl or 3,5-di-tert-butylphenyl | Enhances steric shielding, potentially leading to higher enantioselectivity for smaller substrates. |

| Electron-Withdrawing Group | 4-CF3-phenyl or 4-NO2-phenyl | May alter catalyst-substrate interactions through modified π-π or hydrogen bonding, affecting selectivity. |

| Electron-Donating Group | 4-MeO-phenyl or 4-Me2N-phenyl | Can influence the electronic environment of the transition state, potentially altering reactivity and selectivity. |

Chain Length Variation Studies

The three-carbon (propanol) linker between the pyrrolidine nitrogen and the alpha-carbon is not immutable. Studies on related catalytic systems have shown that varying the length of this alkyl chain can significantly impact catalytic efficiency and selectivity. Shortening the chain to an ethanol (B145695) or methanol (B129727) linker, or lengthening it to a butanol linker, alters the catalyst's conformational flexibility and the relative positioning of the key functional groups.

For example, shortening the side chain can create a more rigid catalyst structure. nih.gov This increased rigidity can lock the catalyst into a more selective conformation, but may also limit its applicability to a narrower range of substrates. Conversely, a longer, more flexible chain might accommodate larger substrates but could suffer from reduced enantioselectivity due to the presence of multiple, energetically similar transition states. nih.gov

Synthesis of Pyrrolidinemethanol Analogs and Their Comparison to alpha,alpha-Diphenylpyrrolidine-1-propanol

A common structural analog is alpha,alpha-diphenyl-2-pyrrolidinemethanol, where the linker is a single methylene (B1212753) group. The synthesis of these methanol derivatives often starts from the chiral pool, typically using (S)-proline or its esters. erowid.orgmdpi.comgoogle.com A standard route involves the reaction of an N-protected proline ester with an excess of a Grignard reagent, such as phenylmagnesium bromide, to form the tertiary alcohol. erowid.orggoogle.com Subsequent deprotection yields the final product.

When compared to the propanol parent compound, the pyrrolidinemethanol analogs are significantly more rigid. The shorter linker dramatically reduces the distance and conformational freedom between the pyrrolidine nitrogen and the diphenylmethanol (B121723) moiety. This structural constraint can lead to different stereochemical outcomes in catalyzed reactions. While the propanol derivative has greater flexibility to orient its catalytic components for a specific substrate, the methanol analog presents a more fixed and defined chiral pocket. This rigidity can be advantageous, leading to higher enantioselectivity in certain reactions where the transition state geometry is well-matched to the catalyst's fixed conformation. unibo.it

Exploration of New Catalytic Scaffolds Based on the this compound Core

The this compound structure is considered a "privileged scaffold" in organocatalysis, serving as a foundational blueprint for the design of new and innovative catalysts. nih.gov Its success has inspired the development of more complex systems where the core structure is integrated into larger molecular architectures to impart new properties or functionalities. nih.gov

One avenue of exploration is the incorporation of the pyrrolidine scaffold into peptides or peptoid structures. mdpi.com This approach aims to create catalysts that mimic enzyme active sites, using secondary structures like β-turns to precisely orient catalytic groups and substrate-binding sites. mdpi.com Another strategy involves attaching the core scaffold to solid supports or polymers. This heterogenization facilitates catalyst recovery and recycling, a key consideration for sustainable and industrial-scale chemical synthesis. nih.gov The versatility of the pyrrolidine ring and the robustness of the diphenylmethanol shielding group ensure that this scaffold will continue to be a starting point for the development of next-generation organocatalysts. nih.govbohrium.com

Emerging Research Avenues and Future Perspectives for Alpha,alpha Diphenylpyrrolidine 1 Propanol

Integration into Continuous Flow Chemistry Systems

The transition from batch to continuous flow manufacturing represents a paradigm shift in the chemical and pharmaceutical industries, offering enhanced safety, efficiency, and scalability. The integration of chiral catalysts and reagents like alpha,alpha-Diphenylpyrrolidine-1-propanol and its derivatives into continuous flow systems is a promising area of research. While specific studies on the continuous flow application of this compound are not yet prevalent, the successful implementation of similar chiral amino alcohols in flow reactors provides a strong precedent for its potential.

The immobilization of this compound onto solid supports, such as polymers or silica (B1680970), would be a key step in its adaptation for continuous flow processes. This would enable its use in packed-bed reactors, facilitating catalyst recovery and reuse, a significant advantage over homogeneous catalysis. For instance, mesoporous SBA-15 silica functionalized with the closely related (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol has been shown to catalyze the addition of diethylzinc (B1219324) to benzaldehyde. sigmaaldrich.com This approach could be readily adapted for this compound, allowing for the continuous production of chiral alcohols.

Table 1: Potential Advantages of Continuous Flow Synthesis with Immobilized this compound

| Feature | Advantage |

| Catalyst Recovery | Simplified separation of the catalyst from the product stream, enabling reuse and reducing costs. |

| Process Control | Precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. |

| Safety | Enhanced safety profile due to smaller reaction volumes and better heat dissipation, particularly for highly exothermic reactions. |

| Scalability | Straightforward scaling of production by extending the operation time or by numbering-up parallel reactor systems. |

The development of such heterogeneous catalysts derived from this compound would pave the way for their integration into multi-step continuous flow syntheses, where they could serve as a crucial chiral-inducing component in the synthesis of complex molecules.

Applications in Green Chemistry Methodologies

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly guiding synthetic strategies. This compound has the potential to contribute to several green chemistry methodologies.

Solvent-Free Reactions:

Conducting reactions in the absence of a solvent minimizes waste and reduces the environmental impact associated with solvent production and disposal. The high melting point of this compound (approximately 77-80 °C for its prolinol analogue) suggests that it could potentially be used as a chiral catalyst in solvent-free or melt conditions for certain reactions, provided the substrates are liquids or have low melting points. sigmaaldrich.com

Biocatalysis:

While this compound is a synthetic molecule, its structural motifs are found in natural products. There is an opportunity to explore the interface between this chiral catalyst and enzymatic processes. For example, it could be used in chemoenzymatic cascade reactions, where a chemical step catalyzed by the diphenylpyrrolidine propanol (B110389) derivative is followed by an enzymatic transformation, or vice versa. This approach can lead to highly efficient and stereoselective syntheses under mild, aqueous conditions.

Exploration of Supramolecular Assembly and Material Science Applications

The presence of both hydrogen bond donor (hydroxyl group) and acceptor (pyrrolidine nitrogen) functionalities, along with the bulky, aromatic diphenyl groups, makes this compound an interesting candidate for studies in supramolecular chemistry. The formation of well-defined supramolecular structures through non-covalent interactions is a rapidly growing field with applications in materials science, sensing, and catalysis.

The phenyl groups can participate in π-π stacking interactions, while the hydroxyl and amine groups can form a network of hydrogen bonds. cymitquimica.com These interactions could lead to the formation of self-assembled monolayers, gels, or crystalline solids with unique properties. The chirality of the molecule could be translated to the macroscopic level, resulting in chiral materials with applications in enantioselective separations or as chiral sensors. While the supramolecular chemistry of this specific compound is yet to be extensively studied, the principles of molecular recognition and self-assembly strongly suggest its potential in this area.

Development of Novel Stereoselective Methodologies Beyond Current Scope

The core utility of chiral molecules like this compound and its analogues lies in their ability to induce stereoselectivity in chemical reactions. While diphenylprolinol is well-known for its application in asymmetric reductions and alkylations, there is considerable scope to expand the repertoire of reactions catalyzed by this structural motif.

Future research could focus on employing this compound or its derivatives as organocatalysts in a wider range of carbon-carbon and carbon-heteroatom bond-forming reactions. For example, its silylated ether derivative, (S)-1,1-diphenylprolinol trimethylsilyl (B98337) ether, has been extensively used in enamine and iminium-ion chemistry to activate aldehydes for various transformations. orgsyn.org Similar reactivity could be explored for derivatives of this compound.

Table 2: Potential New Applications for this compound Derivatives in Asymmetric Catalysis

| Reaction Type | Potential Role of the Catalyst |

| Michael Additions | Activation of enals or enones for the conjugate addition of nucleophiles. |

| Mannich Reactions | Catalyzing the asymmetric addition of enolizable carbonyl compounds to imines. |

| Aldol (B89426) Reactions | Promoting the enantioselective reaction between an enolate and a carbonyl compound. |

| [3+2] Cycloadditions | Directing the stereochemical outcome of cycloaddition reactions to form five-membered rings. |

The development of these new methodologies would further solidify the position of the diphenylpyrrolidine propanol scaffold as a privileged structure in asymmetric catalysis.

Design of Next-Generation Chiral Ligands and Auxiliaries Based on Its Structural Motif

The structural framework of this compound is an excellent starting point for the design of new chiral ligands for transition metal catalysis. The pyrrolidine (B122466) nitrogen and the hydroxyl oxygen can act as a bidentate ligand, coordinating to a metal center and creating a chiral environment for catalysis.

By modifying the substituents on the phenyl rings or the pyrrolidine ring, a library of ligands can be synthesized and screened for optimal performance in various catalytic reactions, such as asymmetric hydrogenation, C-H functionalization, and cross-coupling reactions. The rigidity of the pyrrolidine ring and the steric bulk of the diphenyl groups are advantageous features for a chiral ligand, as they can effectively shield one face of the coordinated substrate, leading to high enantioselectivity. The development of such ligands based on the readily accessible this compound scaffold holds significant promise for the discovery of new and more efficient asymmetric catalytic systems. mdpi.com

Q & A

Basic: What analytical techniques are recommended for characterizing alpha,alpha-Diphenylpyrrolidine-1-propanol and its synthetic intermediates?

Answer:

A combination of chromatographic and spectroscopic methods is critical:

- HPLC with UV/Vis detection : For purity assessment and impurity profiling, particularly using reference standards aligned with pharmacopeial guidelines (e.g., EP/USP) .